molecular formula C16H24ClNO2 B157582 Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride CAS No. 5537-19-9

Valerophenone, 4'-methoxy-2-(1-pyrrolidinyl)-, hydrochloride

Cat. No.: B157582
CAS No.: 5537-19-9
M. Wt: 297.82 g/mol
InChI Key: WPXBEBRLURPPOY-UHFFFAOYSA-N
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Description

Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride is a chemical compound with the molecular formula C16H23NO2 • HCl. It is a member of the pyrrolidinophenone family, which features a pyrrolidinyl group attached to the cathinone structure. This compound is known for its structural similarity to the stimulant α-PVP and is used primarily in forensic and research applications .

Scientific Research Applications

Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride has diverse applications in scientific research:

Mechanism of Action

Mopvp(hydrochloride), also known as VO3305HZ8I, Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride, or 4-Meo-pvp(hydrochloride), is a compound that has been identified as a component of designer drugs .

Target of Action

The primary target of Mopvp(hydrochloride) is believed to be the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus, and its disruption can lead to a variety of effects.

Mode of Action

While the exact mechanism of action for Mopvp(hydrochloride) is unknown, it is believed to act as a norepinephrine-dopamine reuptake inhibitor . This means that it prevents the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period and thus enhancing their effects .

Biochemical Pathways

The biochemical pathways affected by Mopvp(hydrochloride) are likely related to the regulation of norepinephrine and dopamine. By inhibiting their reuptake, Mopvp(hydrochloride) could potentially affect a variety of downstream effects related to mood, focus, and energy levels .

Pharmacokinetics

As a norepinephrine-dopamine reuptake inhibitor, it is likely to have a rapid onset and short duration of action

Result of Action

The molecular and cellular effects of Mopvp(hydrochloride)'s action are likely to be related to its impact on the norepinephrine-dopamine system. By increasing the availability of these neurotransmitters, Mopvp(hydrochloride) could potentially lead to heightened alertness, increased focus, and mood elevation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a suitable ketone to form the intermediate compound.

    Pyrrolidinyl Group Addition: The intermediate is then reacted with pyrrolidine under controlled conditions to introduce the pyrrolidinyl group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    α-PVP (α-Pyrrolidinopentiophenone): Shares structural features with Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride and has similar stimulant effects.

    MDPV (Methylenedioxypyrovalerone): Another stimulant with a similar mechanism of action, acting as a norepinephrine-dopamine reuptake inhibitor.

Uniqueness

Valerophenone, 4’-methoxy-2-(1-pyrrolidinyl)-, hydrochloride is unique due to its specific structural modifications, such as the methoxy group, which may influence its pharmacological properties and metabolic stability .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-6-15(17-11-4-5-12-17)16(18)13-7-9-14(19-2)10-8-13;/h7-10,15H,3-6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXBEBRLURPPOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)OC)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001344679
Record name 4'-Methoxy-alph1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-19-9
Record name 4'-Methoxy-alpha-pyrrolidinopentiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methoxy-alph1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001344679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXY-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3305HZ8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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